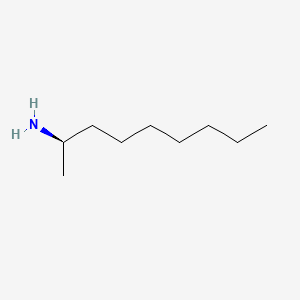

(R)-2-aminononane

Description

Significance of Chiral Amines in Contemporary Organic Synthesis

Chiral amines are indispensable building blocks in modern organic synthesis, primarily due to their prevalence in biologically active molecules. nih.govyale.edu A significant percentage of pharmaceuticals, including over 40% of commercial drugs, contain chiral amine structures. nih.gov The specific three-dimensional arrangement, or stereochemistry, of these amines is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological effects. researchgate.netdrpress.org One enantiomer may provide a therapeutic benefit, while the other could be inactive or even harmful. researchgate.net

This necessity for enantiopure compounds has driven the development of numerous asymmetric synthesis methods. rsc.orgacs.org Chiral amines are not only targets of synthesis but are also frequently employed as essential tools in the process. They serve as:

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.

Resolving Agents: Used to separate racemic mixtures by forming diastereomeric salts that have different physical properties, such as solubility, allowing for their separation.

Chiral Catalysts and Ligands: Utilized in small amounts to catalyze reactions that produce a chiral product with high enantioselectivity.

The synthesis of these amines is a major focus, with methods like asymmetric hydrogenation, reductive amination, and various biocatalytic routes being continuously refined to improve efficiency and stereoselectivity. nih.govacs.org

Overview of Stereochemistry in Branched Chain Amines

The stereochemistry of amines can be complex. A nitrogen atom with three different substituents is technically a chiral center. libretexts.org However, in most simple, acyclic amines, the two enantiomers cannot be isolated because they rapidly interconvert through a low-energy process called pyramidal inversion or nitrogen inversion. wikipedia.orgfiveable.me This inversion involves the nitrogen atom passing through a planar, sp²-hybridized transition state, effectively flipping its stereochemistry like an umbrella turning inside out. libretexts.orgwikipedia.org The energy barrier for this process is typically low, allowing for thousands of inversions per second at room temperature, which results in a racemic mixture. libretexts.org

However, stable chirality in amines is common when the stereocenter is a carbon atom attached to the amino group, as is the case in branched-chain amines like (R)-2-aminononane. In this molecule, the second carbon atom of the nonane (B91170) chain is bonded to four different groups (a hydrogen atom, a methyl group, a heptyl group, and the amino group), making it a stable stereocenter. The chirality of the molecule is defined by the arrangement of these groups at this carbon, not at the rapidly inverting nitrogen atom.

This stability allows for the isolation and use of a single enantiomer, such as the (R)-isomer, for stereoselective applications without the issue of racemization that plagues amines where the nitrogen itself is the only chiral center. msu.edu

Rationale for Dedicated Research on this compound

This compound is a primary amine with a chiral center at the C2 position. Its structure, featuring a long, non-polar heptyl chain and a small methyl group at the stereocenter, provides a distinct steric and electronic environment that makes it a valuable tool in specific synthetic applications. Research has focused on this compound for its utility as a chiral resolving agent and as a building block in asymmetric synthesis.

As a resolving agent , this compound can react with racemic acids to form diastereomeric ammonium (B1175870) salts. The differing spatial arrangements of the bulky heptyl group and the smaller methyl group can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, enhancing the efficiency of their separation by crystallization.

In asymmetric synthesis , the amine functionality of this compound serves as a reactive handle for incorporating the chiral nonane fragment into larger molecules. This is particularly useful in the synthesis of complex targets like natural products or pharmaceutical agents where a specific stereochemistry is required. The lipophilic nonane chain can also influence the solubility and physical properties of synthetic intermediates, which can be advantageous in certain reaction and purification schemes.

The compound's specific structure distinguishes it from other common chiral amines like phenylethylamine, offering an alternative with different steric bulk and electronic properties for chemists to optimize reactions.

Chemical and Physical Properties of this compound

The utility of this compound in synthesis is underpinned by its specific chemical and physical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₁N | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 143.27 g/mol | sigmaaldrich.comchemicalbook.com |

| CAS Number | 74069-74-2 | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 73°C at 19 mmHg | chemicalbook.com |

| Density | 0.782 g/cm³ | chemicalbook.com |

| Refractive Index | 1.4271 | chemicalbook.com |

| Optical Purity (ee) | ≥98.0% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-nonan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIFCUEJWCQQL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628461 | |

| Record name | (2R)-Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74069-74-2 | |

| Record name | (2R)-Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Aminononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies for R 2 Aminononane

Direct Asymmetric Amination Approaches

Direct asymmetric amination methods offer an efficient route to (R)-2-aminononane by introducing the amino group onto a prochiral substrate in a stereocontrolled manner. These approaches can be broadly categorized into catalytic asymmetric synthesis and chiral auxiliary-mediated synthesis.

Catalytic Asymmetric Synthesis

Catalytic methods are highly sought after due to their ability to generate chirality using only a substoichiometric amount of a chiral catalyst. Transition metal catalysis, organocatalysis, and biocatalysis have all been successfully employed for this purpose.

Transition metal catalysts have been utilized in the asymmetric synthesis of chiral amines. nih.govalmacgroup.com These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the approach of the reactants. For instance, copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been developed for the synthesis of polycyclic chiral 2-arylethylamines. nih.gov While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of transition metal-catalyzed amination are well-established and applicable. nih.govalmacgroup.com These reactions offer advantages such as high enantioselectivity and the ability to operate under mild conditions, reducing the need for toxic reagents and volatile organic solvents. almacgroup.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netbeilstein-journals.org For the synthesis of chiral amines, organocatalysts can activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium cations. beilstein-journals.org Chiral phosphoric acids have been used to catalyze the direct asymmetric amination of α-branched cyclic ketones, generating N-containing quaternary stereocenters. nih.govrsc.org While direct application to the linear nonan-2-one for this compound synthesis is not explicitly described, the underlying principles of activating a ketone for enantioselective nucleophilic attack by an amine source are relevant. nih.govrsc.orgresearchgate.net These methods offer the advantage of being metal-free, thus avoiding potential contamination of the final product with toxic metals. almacgroup.com

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally friendly approach to chiral amine synthesis. koreascience.krd-nb.info ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. koreascience.krmbl.or.kr This method is highly attractive for producing optically pure amines from corresponding ketones with high yields and enantioselectivity. koreascience.kr

Several studies have explored the use of ω-TAs for the synthesis of aminononane. nih.gov While many ω-TAs exhibit a preference for the (S)-enantiomer, some have been identified that can produce the (R)-enantiomer. nih.govcsic.es For example, specific ω-TA variants have been shown to convert both (R) and (S) enantiomers of 2-aminononane, although with a preference for the (S)-enantiomer. nih.govcsic.es The enantioselectivity can be influenced by factors such as the choice of enzyme, reaction conditions, and the presence of co-solvents. nih.gov

Amine dehydrogenases (AmDHs) represent another class of enzymes used in the asymmetric reductive amination of ketones. researchgate.net Engineered AmDHs have shown activity towards long-chain ketones like nonan-2-one, providing access to the corresponding chiral amines with excellent enantioselectivity. researchgate.net

Table 1: Biocatalytic Synthesis of Chiral Aminononane

| Enzyme Class | Substrate | Product | Enantioselectivity | Reference |

|---|---|---|---|---|

| ω-Transaminase | Nonan-2-one | This compound / (S)-2-aminononane | Variable, some enzymes produce (R)-enantiomer | nih.govcsic.es |

| Amine Dehydrogenase | Nonan-2-one | Chiral 2-aminononane | >99% ee for (S)-enantiomer with some mutants | researchgate.net |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.govwikipedia.orgtcichemicals.com After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. Oxazolidinones are a common class of chiral auxiliaries that have been used in a variety of asymmetric reactions, including aldol (B89426) additions, Michael additions, and alkylations. nih.govsigmaaldrich.com The auxiliary controls the stereochemical outcome of the reaction by providing a sterically defined environment. wikipedia.org While specific protocols for the synthesis of this compound using chiral auxiliaries are not detailed in the provided results, this well-established strategy remains a viable option. The general approach would involve attaching a suitable chiral auxiliary to a nonane-derived substrate, performing a diastereoselective amination, and subsequently removing the auxiliary. nih.govtcichemicals.com

Resolution of Racemic 2-aminononane

Resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.orgpbworks.com This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgpbworks.com These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.orgpbworks.com

Once the diastereomeric salts are separated, the chiral resolving agent is removed to yield the pure enantiomers of the amine. wikipedia.org Common chiral resolving agents for amines are chiral acids, such as tartaric acid. wikipedia.orgpbworks.com For example, racemic α-methylbenzylamine can be resolved by forming diastereomeric salts with (R,R)-tartaric acid. pbworks.com A similar principle can be applied to the resolution of racemic 2-aminononane. The choice of the resolving agent is crucial and often requires empirical screening to find one that provides easily separable diastereomeric salts. wikipedia.org While this method can be effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled. wikipedia.org

Table 2: Comparison of Synthesis Strategies for this compound

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Transition Metal Catalysis | High enantioselectivity, mild reaction conditions, catalytic nature. almacgroup.com | Potential for toxic metal contamination. almacgroup.com |

| Organocatalysis | Metal-free, avoids toxic metal contamination. almacgroup.com | May require higher catalyst loading compared to metal catalysts. |

| Biocatalysis | High enantioselectivity, environmentally friendly, mild conditions. koreascience.kr | Enzyme availability and stability can be limiting factors. |

| Chiral Auxiliary | Well-established and reliable methodology. nih.govtcichemicals.com | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps. wikipedia.org |

| Resolution of Racemate | Established and straightforward technique. wikipedia.orgpbworks.com | Maximum 50% yield for the desired enantiomer without a recycling process. wikipedia.org |

Diastereomeric Salt Formation and Fractional Crystallization

A classical and industrially viable method for resolving racemic mixtures is through the formation of diastereomeric salts. nih.govminia.edu.eg This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govminia.edu.eg

For the resolution of racemic 2-aminononane, a suitable chiral acid, such as (S)-(+)-mandelic acid, can be employed. minia.edu.eg The reaction between racemic 2-aminononane and the chiral acid results in the formation of two diastereomeric salts: (this compound)-(S)-mandelate and ((S)-2-aminononane)-(S)-mandelate. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation from the more soluble diastereomer. nih.gov Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine. minia.edu.eg

The efficiency of this method is highly dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization temperature. nih.gov The process often requires multiple recrystallization steps to achieve high enantiomeric purity. rsc.org

Chromatographic Resolution Techniques (e.g., Chiral Stationary Phases)

Chromatographic methods offer a powerful alternative for the separation of enantiomers. researchgate.net In particular, chiral High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a widely used analytical and preparative technique for obtaining enantiomerically pure compounds.

This method relies on the differential interaction of the enantiomers of 2-aminononane with the chiral environment of the CSP. The CSP is typically composed of a chiral selector molecule that is immobilized on a solid support, such as silica (B1680970) gel. As the racemic mixture passes through the column, one enantiomer will interact more strongly with the CSP than the other, leading to different retention times and, consequently, their separation. minia.edu.eg

Various types of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving successful resolution. The separation is influenced by factors such as the nature of the chiral selector, the composition of the mobile phase, column temperature, and flow rate. shimadzu.com While highly effective for both analytical and preparative scale separations, the cost of the chiral stationary phase and the solvents can be a limiting factor for large-scale industrial applications. csic.es

Kinetic Resolution Methods

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction catalyzed by a chiral catalyst or reagent. wikipedia.org This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org The maximum theoretical yield for the unreacted enantiomer in a kinetic resolution is 50%. mbl.or.kr

Enzymes are highly efficient and selective catalysts that are widely used in kinetic resolutions. researchgate.net Lipases, in particular, have proven to be effective for the resolution of racemic amines through enantioselective acylation. mdpi.com

In a typical lipase-catalyzed kinetic resolution of racemic 2-aminononane, the amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much higher rate than the other. For instance, a lipase might preferentially acylate (S)-2-aminononane, leaving the desired this compound unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated based on their different chemical properties.

The ChiPros™ process developed by BASF utilizes lipase-catalyzed acetylation for the kinetic resolution of various alkyl amines, including (S)-2-aminononane, with high efficiency. frontiersin.org Transaminases (TAs) have also been explored for the kinetic resolution of amines. mbl.or.krresearchgate.net Some ω-transaminases have been identified that can convert both (R) and (S) enantiomers of 2-aminononane, with a preference for the (S) enantiomer, allowing for the isolation of the (R)-enantiomer. asm.org

The enantioselectivity of the enzymatic reaction, often expressed as the enantiomeric ratio (E), is a critical parameter. A high E value is necessary to obtain both the product and the remaining starting material with high enantiomeric excess. frontiersin.orgnih.gov

Table 1: Examples of Enzymatic Kinetic Resolution of Amines

| Enzyme Family | Substrate | Finding | Reference |

| Lipase | Various alkyl amines | The ChiPros™ process is highly efficient for the kinetic resolution of many alkyl amines, including (S)-2-aminononane, with E values >1,000. | frontiersin.org |

| ω-Transaminase | (R)- and (S)-2-aminononane | Four ω-TAs were found to convert both enantiomers of 2-aminononane, with a preference for the (S) enantiomer. | asm.org |

| ω-Transaminase | Chiral amines | Can be used for the kinetic resolution of chiral amines using L-threonine as an amino acceptor precursor. | rsc.org |

Chemical Kinetic Resolution

Kinetic resolution can also be achieved using non-enzymatic, chiral chemical catalysts. This approach involves the use of a chiral reagent or catalyst that reacts selectively with one enantiomer of the racemic 2-aminononane. While various methods have been developed for the chemical kinetic resolution of alcohols and other functional groups, specific examples directly applied to 2-aminononane are less commonly reported in readily available literature compared to enzymatic methods. However, the principles of acylation and other transformations using chiral catalysts are applicable. wikipedia.org

Enantioconvergent Synthetic Strategies

Enantioconvergent synthesis represents a more advanced and efficient approach, as it has the potential to convert a racemic starting material into a single, highly enantioenriched product with a theoretical yield of up to 100%. beilstein-journals.orgnih.gov This is a significant advantage over kinetic resolution, which has a maximum yield of 50% for the desired enantiomer. nih.gov

Enantioconvergent processes typically involve a catalytic cycle that includes a stereoablative step, where the racemic starting material is converted to an achiral intermediate, and a subsequent enantioselective step that forms the desired product. nih.govorganic-chemistry.org Another strategy involves a dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized in situ, allowing it to be converted to the desired product via the faster reaction pathway. nih.gov

While specific, detailed examples of enantioconvergent synthesis for this compound are not extensively documented in the provided search results, the principles have been applied to the synthesis of other chiral amines. nih.govrsc.org For instance, dynamic kinetic resolution has been successfully used in the synthesis of other chiral amines using enzymes like transaminases. mdpi.com This approach could theoretically be applied to the synthesis of this compound by combining a suitable racemization catalyst for 2-aminononane with an (R)-selective enzyme or chemical catalyst.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated through this lens.

Biocatalytic methods, such as the use of transaminases and lipases, are often considered greener alternatives to traditional chemical routes. mbl.or.krfrontiersin.org These enzymatic reactions are typically performed in aqueous media under mild conditions of temperature and pH, reducing the need for harsh reagents and organic solvents. mbl.or.krmdpi.com The use of enzymes can also lead to higher selectivity, minimizing the formation of byproducts and simplifying purification processes. researchgate.net

For example, the use of transaminases for the synthesis of chiral amines is highlighted as an environmentally friendly approach. mbl.or.kr Similarly, lipase-catalyzed resolutions can often be performed in water, further enhancing their green credentials. mdpi.com The development of biocatalytic reductive amination using amine dehydrogenases also represents a green alternative for accessing chiral amines. frontiersin.org

In contrast, classical resolution via diastereomeric salt formation may require significant amounts of solvents for crystallization and multiple steps, potentially generating more waste. nih.govrsc.org Chromatographic separations can also be solvent-intensive. shimadzu.com Therefore, the development and application of biocatalytic and enantioconvergent strategies are key to advancing the sustainable synthesis of this compound.

Reactivity and Derivatization of R 2 Aminononane

Formation of Chiral Amide Derivatives

The primary amine functionality of (R)-2-aminononane can be readily converted to chiral amide derivatives through reaction with carboxylic acids, acid chlorides, or acid anhydrides. researchgate.netgoogle.com This transformation is fundamental in peptide synthesis and the creation of complex organic molecules where the amide bond is a key structural feature. The reaction typically proceeds under mild conditions, often in the presence of a coupling agent to activate the carboxylic acid, or directly with the more reactive acid chloride or anhydride. The resulting amides retain the stereochemical integrity of the original this compound, making this a reliable method for introducing a chiral nonyl moiety.

Chiral amino amides are significant in organocatalysis, often employing hydrogen bonding to direct asymmetric reactions. magtech.com.cn The formation of amide derivatives from this compound can be utilized to create such catalysts or to synthesize molecules with specific biological activities. researchgate.net

Alkylation and Acylation Reactions

Alkylation of this compound introduces alkyl groups to the nitrogen atom. wikipedia.org This reaction, typically carried out with alkyl halides, is a form of nucleophilic aliphatic substitution. wikipedia.org However, direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and di-alkylated products. masterorganicchemistry.com To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred. masterorganicchemistry.com

Acylation, the introduction of an acyl group, is a more straightforward reaction. libretexts.org As discussed in the formation of amide derivatives, this compound reacts readily with acylating agents like acid chlorides or anhydrides. libretexts.org In the context of more complex molecules containing this compound as a substructure, selective acylation of other functional groups in the presence of the amine may require protecting the amino group. Conversely, the inherent reactivity of the amine can be exploited for selective acylation at the nitrogen atom. Studies on diol derivatives have shown that catalyst control can achieve highly chemo- and regioselective acylation, even at sterically hindered positions. kyoto-u.ac.jp

Stereoselective Formation of Schiff Bases and Imines

This compound reacts with aldehydes and ketones to form chiral Schiff bases, also known as imines. dergipark.org.trresearchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. dergipark.org.tr The formation of the C=N double bond is reversible. researchgate.net The resulting chiral imines are valuable intermediates in organic synthesis. For instance, they can be used in the synthesis of other chiral amines through reduction or can act as ligands for transition metals in asymmetric catalysis. nih.gov The stereochemistry of the this compound is retained in the Schiff base, which can then be used to direct subsequent stereoselective reactions.

Reductive Amination Pathways Incorporating Chiral Induction

Reductive amination is a powerful method for forming amines from carbonyl compounds. numberanalytics.com When a chiral amine like this compound is used, it can act as a chiral auxiliary, inducing asymmetry in the final product. The process involves the initial formation of a chiral imine or iminium ion, which is then reduced in situ. masterorganicchemistry.com The stereochemical outcome of the reduction is influenced by the existing stereocenter in the this compound moiety.

This method is particularly useful for the synthesis of more complex chiral amines where direct alkylation is not feasible or lacks stereocontrol. The choice of reducing agent is critical and can affect the diastereoselectivity of the reaction. masterorganicchemistry.com Biocatalytic reductive amination using enzymes like amine dehydrogenases has also emerged as a green and highly selective alternative for the synthesis of chiral amines. frontiersin.orgwhiterose.ac.uk

Cyclization Reactions Leading to Chiral Heterocyclic Compounds

The amino group of this compound can participate in intramolecular reactions to form chiral heterocyclic compounds. numberanalytics.com These cyclization reactions are crucial for the synthesis of a wide array of biologically active molecules and pharmaceuticals. numberanalytics.com For a cyclization to occur, the this compound molecule must first be derivatized to contain a reactive group that can undergo an intramolecular reaction with the amine.

For example, if a derivative of this compound contains an electrophilic center at a suitable position, an intramolecular nucleophilic attack by the amine can lead to the formation of a nitrogen-containing ring. The stereochemistry at the C2 position of the nonane (B91170) chain can influence the stereochemical outcome of the cyclization, leading to the formation of specific diastereomers of the heterocyclic product. Radical cyclizations are another pathway to form cyclic products from radical intermediates. wikipedia.org

Applications of R 2 Aminononane in Asymmetric Transformations

As a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis

The efficacy of metal-catalyzed asymmetric reactions often hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment, thereby directing the stereochemical outcome of the reaction. unipd.itunits.it Chiral primary amines are fundamental precursors for a vast array of more complex ligands, such as Schiff bases, phosphine-amines, and N-heterocyclic carbenes (NHCs). mdpi.comfrontiersin.org

While the principle is well-established, specific and detailed research focusing on the development and application of ligands derived directly from (R)-2-aminononane is not extensively documented in the current scientific literature. The following sections discuss the general strategies and potential applications where such ligands could be employed.

The design of effective chiral ligands from a primary amine like this compound would involve its chemical modification to introduce additional coordinating groups. wikipedia.org A common strategy is the condensation with carbonyl compounds (aldehydes or ketones) to form chiral Schiff base (imine) ligands. For example, reaction with salicylaldehyde (B1680747) derivatives could yield bidentate [N,O] ligands capable of coordinating with various transition metals. Further modification could involve the introduction of phosphine (B1218219) groups, often through reaction with chlorodiphenylphosphine, to create aminophosphine (B1255530) ligands, which are highly effective in many catalytic processes.

Asymmetric hydrogenation, including transfer hydrogenation, is a powerful tool for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. rsc.orguclm.es Catalysts for these transformations often feature chiral ligands derived from diamines or amino alcohols. wikipedia.org A ligand synthesized from this compound could potentially be used in such reactions. For instance, a ruthenium or iridium complex bearing a ligand derived from this compound could be investigated for the reduction of prochiral ketones.

The performance of such a catalyst would be evaluated based on conversion, turnover number, and, most importantly, the enantiomeric excess (ee) of the product. While there is extensive research on asymmetric transfer hydrogenation using various chiral ligands, specific examples employing ligands synthesized from this compound are not prominent in published literature. nih.govdicp.ac.cnnih.gov

Chiral ligands are central to a multitude of asymmetric C-C bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. mdpi.comsioc-journal.cn For example, copper or palladium complexes with chiral ligands are widely used in the asymmetric Friedel-Crafts alkylation of indoles or the conjugate addition of organometallic reagents to enones. mdpi.com

A chiral ligand based on this compound could theoretically be applied in these contexts. The nonpolar nonyl group might influence solubility and steric interactions within the catalytic pocket, potentially offering unique reactivity or selectivity. However, research detailing the successful application of this compound-derived ligands in these specific asymmetric C-C bond-forming reactions is not currently available.

Beyond hydrogenation, chiral metal complexes catalyze a wide range of asymmetric oxidation and reduction reactions, such as epoxidation, dihydroxylation, and the reduction of carbonyls with boranes. The nature of the chiral ligand is paramount in achieving high enantioselectivity.

While this is an active area of research, there is no significant body of work describing the use of this compound as a precursor for ligands in these types of transformations. The development of such applications remains a potential area for future investigation.

As a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Common and effective chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and tert-butanesulfinamide. wikipedia.orgnih.gov

To function as a chiral auxiliary, this compound would be covalently bonded to a substrate, for instance, by forming an amide with a carboxylic acid. The chiral amine moiety would then sterically hinder one face of an adjacent reactive center (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This would induce the formation of a new stereocenter with a specific configuration.

Key characteristics of a good chiral auxiliary include being readily available in enantiopure form, easy to attach and remove, and providing high levels of stereocontrol. york.ac.uk While this compound fits the first criterion, comprehensive studies documenting its effectiveness and practicality as a chiral auxiliary in major asymmetric reactions like alkylations or aldol reactions are not found in the scientific literature.

As a Precursor for Chiral Organocatalysts

This compound can serve as a starting material for the synthesis of other chiral molecules, including organocatalysts or valuable chiral building blocks, through catalytic processes. nih.govmdpi.com One of the most documented areas where this compound is featured is in the screening and characterization of enzymes, particularly ω-transaminases (ω-TAs). asm.org These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, and they are powerful tools for the synthesis of enantiopure amines. psu.edu

In this context, this compound is often used as a substrate to determine the enantioselectivity and activity of different transaminases. The enzymatic reaction can be used for the kinetic resolution of racemic 2-aminononane, where one enantiomer is selectively consumed, leaving the other enantiomer in high purity. Alternatively, it can be used in the reverse reaction (asymmetric synthesis) to produce chiral amines from ketones.

Research by Coscolín et al. investigated the enantioselectivity of several class III ω-transaminases. asm.orgcsic.es They found that while many of these enzymes were strictly (S)-selective, a few (TR2, TR6, TR9, and TR10) were capable of converting both (R)- and (S)-enantiomers of 2-aminononane, albeit with a preference for the (S)-enantiomer. asm.org This activity on the (R)-enantiomer is significant as it opens pathways for either its synthesis or its use as an amine donor in the production of other (R)-amines.

The data below summarizes the findings for the transaminases that showed activity towards this compound in asymmetric synthesis experiments (conversion of 2-nonanone (B1664094) to 2-aminononane). asm.org

| Enzyme | Conversion (%) | Enantiomeric Excess of Product (% ee) | Product Configuration |

|---|---|---|---|

| TR2 | 49.0 ± 5.1 | 90.7 ± 9.5 | (R) |

| TR6 | 35.6 ± 2.5 | 83.3 ± 2.3 | (R) |

| TR9 | 47.2 ± 6.0 | 60.1 ± 7.0 | (R) |

| TR10 | 48.6 ± 2.2 | 62.2 ± 4.0 | (R) |

These enzymatic transformations highlight the role of this compound as a precursor or target molecule in biocatalysis, a green and efficient alternative to traditional chemical synthesis for producing valuable chiral amines. frontiersin.org

Role in Chiral Derivatization for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) of a chiral compound is a critical step in asymmetric synthesis. One common method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). ic.ac.uk

While direct derivatization of other compounds with this compound is a potential application, a notable example of its own enantiomeric excess being determined is found in enzymatic studies. In a 2019 study by Cuesta et al., the enantioselectivity of several newly discovered ω-transaminases (ω-TAs) was evaluated. asm.org These enzymes catalyze the transfer of an amino group, and their ability to selectively act on one enantiomer of a racemic amine is a key characteristic.

The study investigated the conversion of both (R)- and (S)-2-aminononane. The enantiomeric excess of the resulting product was determined by gas chromatography, demonstrating a method to quantify the enantiomers of 2-aminononane itself. asm.org Four of the studied ω-transaminases (TR2, TR6, TR9, and TR10) were found to convert both enantiomers of 2-aminononane, showing a preference for the (S)-enantiomer. asm.org The selectivity of these enzymes highlights a practical application of chiral analysis involving this compound.

The enantiomeric excess of the product (% eeP) in the asymmetric synthesis of aminononane from 2-nonanone was determined, providing insight into the stereoselectivity of the enzymes. The results for the enzymes capable of converting both enantiomers are summarized in the table below.

Table 1: Enantioselectivity of ω-Transaminases in the Asymmetric Synthesis of Aminononane

| Enzyme | Conversion (%) | % eeP (R)-aminononane |

|---|---|---|

| TR₂ | 1.8 | 15.4 |

| TR₆ | 1.1 | 10.2 |

| TR₉ | 1.2 | 16.7 |

| TR₁₀ | 1.0 | 20.0 |

Data sourced from Cuesta et al. (2019). asm.org The table shows the percent conversion of 2-nonanone and the enantiomeric excess of the (R)-aminononane product.

This research demonstrates the role of this compound as a substrate in enzymatic reactions where the determination of enantiomeric excess is crucial for characterizing enzyme selectivity. The analysis was performed using a CP-Chirasil-Dex CB GC column, with detection in single-ion-monitoring (SIM) mode to maximize sensitivity. asm.org

Utilization in the Resolution of Other Racemic Chemical Compounds

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is fundamental in stereochemistry and the production of optically active compounds. wikipedia.org A widely used method for the resolution of racemic acids is the formation of diastereomeric salts using a chiral base. libretexts.orglibretexts.orglibretexts.org

As a chiral primary amine, this compound is a suitable resolving agent for racemic carboxylic acids. The principle of this method involves the reaction of the racemic acid with an enantiomerically pure amine, in this case, this compound. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. pressbooks.pubunizin.org

These diastereomeric salts possess different physical properties, such as solubility, melting point, and boiling point. spcmc.ac.in This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid, which also allows for the recovery of the chiral resolving agent, this compound. libretexts.orgpressbooks.pub The other enantiomer of the acid can be recovered from the mother liquor.

While the principles of diastereomeric salt resolution are well-established and this compound is a theoretically sound candidate for this application, specific documented examples of its use in resolving racemic acids are not prevalent in readily available literature. However, the utility of 2-aminononane in enantioselective processes is demonstrated in studies on kinetic resolution. For instance, the lipase-catalyzed acetylation of amines has been shown to be highly efficient for the kinetic resolution of compounds such as (S)-2-aminononane. researchgate.net This underscores the value of the 2-aminononane stereoisomers in enantiomer separation protocols.

Advanced Analytical Methodologies for Enantiomeric Purity Assessment of R 2 Aminononane

Chiral Gas Chromatography (GC) for Enantiomeric Ratio Determination

Chiral Gas Chromatography (GC) is a powerful and highly selective analytical tool for separating and quantifying the enantiomers of volatile compounds like 2-aminononane. fishersci.be The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The most common CSPs for this purpose are based on derivatized cyclodextrins. nih.govcsic.es These macrocyclic molecules possess a chiral cavity, and by modifying the hydroxyl groups with various substituents (e.g., alkyl, acetyl, or trifluoroacetyl groups), their enantioselective properties can be finely tuned. For primary amines such as 2-aminononane, derivatization of the analyte itself, for instance by acylation, can improve volatility and chromatographic performance.

In a typical analysis, a solution of the 2-aminononane sample is injected into the GC system. The enantiomers are separated on the chiral column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The enantiomeric ratio is determined by comparing the integrated peak areas of the (R)- and (S)-enantiomers. Research has specifically mentioned the development of GC methods for detecting (S)-(+)-2-aminononane and (R)-(−)-2-aminononane, confirming the technique's applicability. brainly.comwikipedia.orglibretexts.org

Table 1: Typical Parameters for Chiral GC Analysis of Amines

| Parameter | Typical Setting |

| Column (CSP) | Derivatized cyclodextrin (B1172386) (e.g., Beta-Dex™, Gamma-Dex™) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 50°C to 200°C) |

| Detector | FID or MS |

| Detector Temperature | 250 °C - 300 °C |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers, suitable for a broad range of compounds, including those that are non-volatile. fishersci.se The enantioseparation of (R)-2-aminononane can be achieved through two main approaches: direct and indirect.

The direct method , which is more common, utilizes a chiral stationary phase (CSP). youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for separating a wide spectrum of chiral compounds, including amines. libretexts.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. masterorganicchemistry.com

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation and resolution of the enantiomers. youtube.com

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation in HPLC

| CSP Type | Chiral Selector Example |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) |

| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | |

| Protein-based | Human Serum Albumin (HSA), α1-acid glycoprotein (B1211001) (AGP) |

| Pirkle-type | (R,R)-Whelk-O 1 |

| Macrocyclic Antibiotic | Teicoplanin, Vancomycin |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation that can be adapted for the determination of enantiomeric purity. thermofisher.com In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, by introducing a chiral environment, it is possible to induce chemical shift differences between the signals of the two enantiomers.

This is achieved using two primary methods:

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., complexes of Europium or Samarium) that are themselves chiral. libretexts.orgthermofisher.com When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms rapidly exchanging, diastereomeric complexes with each enantiomer. doubtnut.com This interaction causes the NMR signals of the enantiomers (e.g., specific proton or carbon signals) to be shifted to different extents, allowing for their distinct integration and the determination of the enantiomeric excess (ee). doubtnut.com

Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the amine with a chiral agent to form a pair of stable diastereomers. thermofisher.com These diastereomers have distinct NMR spectra in a standard achiral solvent. nih.gov For primary amines like 2-aminononane, agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride are commonly used. thermofisher.com A newer approach for primary amines involves using α-fluorinated phenylacetic phenylselenoester (FPP) and analyzing the chemical shift differences in the ¹⁹F NMR spectrum, which can provide a clear and quantifiable separation of the diastereomeric signals.

Table 3: Comparison of NMR Methods for Enantiomeric Purity

| Feature | Chiral Shift Reagents (CSRs) | Chiral Derivatizing Agents (CDAs) |

| Interaction | Non-covalent, reversible complexation | Covalent, irreversible bond formation |

| Sample Prep | Simple addition of reagent to NMR tube | Chemical reaction required, followed by purification |

| Sample Recovery | Generally recoverable | Sample is chemically altered |

| Potential Issues | Line broadening, non-linear response | Racemization during derivatization, kinetic resolution |

| NMR Nuclei | ¹H, ¹³C | ¹H, ¹³C, ¹⁹F, ³¹P (depending on CDA) |

Optical Rotation Measurements for Purity Evaluation

Optical rotation is a classical and fundamental technique for characterizing chiral substances. It measures the angle to which the plane of polarized light is rotated when it passes through a sample of a chiral compound. This property, known as optical activity, is intrinsic to chiral molecules. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (R)-enantiomer of 2-aminononane is levorotatory, indicated by the (-) sign. brainly.com

The specific rotation ([α]) is a standardized physical constant for a pure enantiomer, measured under specific conditions of temperature, wavelength (commonly the sodium D-line, 589 nm), concentration, and solvent. For this compound, the specific rotation of the neat (undiluted) liquid is reported as approximately -6°. brainly.com

The enantiomeric excess (ee), also referred to as optical purity, of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer:

Equation for Enantiomeric Excess (% ee):

For example, if a sample of 2-aminononane exhibits a specific rotation of -3.0°, its enantiomeric excess would be calculated as:

This indicates that the mixture contains 50% of the (R)-enantiomer in excess over the racemic portion. The composition would be 75% this compound and 25% (S)-2-aminononane. While this method is straightforward, its accuracy depends on the precise knowledge of the specific rotation of the pure enantiomer and can be affected by impurities, concentration, and temperature.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used primarily for the unambiguous determination of the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. A VCD spectrum provides a rich fingerprint of a molecule's stereochemistry. The absolute configuration of a molecule like this compound is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted by quantum-mechanical calculations (typically using Density Functional Theory, DFT). A good match between the experimental and the calculated spectrum for a specific enantiomer (e.g., the R-form) confirms its absolute configuration.

Electronic Circular Dichroism (ECD) is based on the differential absorption of left and right circularly polarized ultraviolet light, corresponding to electronic transitions. Similar to VCD, the experimental ECD spectrum is compared with a computationally generated spectrum to assign the absolute configuration. ECD is particularly useful for molecules containing chromophores that absorb in the UV-Vis region. For simple aliphatic amines, derivatization with a suitable chromophore may be necessary to obtain a strong ECD signal. The sign and shape of the ECD spectrum are highly sensitive to the molecule's conformation and absolute stereochemistry.

Both VCD and ECD are considered highly reliable methods for absolute configuration assignment, serving as a crucial validation tool that complements methods focused on enantiomeric ratio determination.

Table 4: Comparison of VCD and ECD Spectroscopy

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared (IR) | Ultraviolet-Visible (UV-Vis) |

| Molecular Property | Vibrational Transitions | Electronic Transitions |

| Chromophore | Not required; all molecules with chiral centers are VCD active | Chromophore required for strong signals |

| Application | Determination of absolute configuration and solution conformation | Determination of absolute configuration and secondary structure (for macromolecules) |

| Methodology | Comparison of experimental spectrum with DFT-calculated spectrum | Comparison of experimental spectrum with QM-calculated spectrum |

Theoretical and Computational Investigations of R 2 Aminononane and Its Derivatives

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The conformational landscape of a flexible molecule like (R)-2-aminononane, with its nine-carbon chain, is vast. Understanding the relative energies and populations of its conformers is crucial, as these can dictate its physical properties and role in chemical reactions. Conformational analysis is typically performed using a hierarchical approach, starting with computationally inexpensive methods and refining the results with more accurate, demanding techniques.

Initially, a broad exploration of the potential energy surface is conducted using molecular mechanics (MM) methods. tdx.cat Force fields such as MM2, MMFF, or AMBER are employed to rapidly calculate the steric energy of thousands of potential conformations generated by systematically rotating the molecule's single bonds. nih.govjst.go.jp This process identifies a set of low-energy candidate structures.

These candidates are then subjected to more rigorous analysis using quantum chemical methods. rsc.org Density Functional Theory (DFT) is a widely used approach, where the geometry of each conformer is optimized to find a true local energy minimum on the potential energy surface. mdpi.com A variety of functionals (e.g., B3LYP, M06-2X, ωB97X-D) and basis sets (e.g., 6-31G(d), def2-TZVP) can be employed, with the choice depending on the desired balance of accuracy and computational cost. rsc.orgresearchgate.net For flexible, non-polar chains like this compound, methods that include dispersion corrections (e.g., DFT-D3) are particularly important for accurately modeling the weak intramolecular van der Waals forces that influence folding. mdpi.com The final output is a set of stable conformers, their optimized geometries, and their relative energies, from which their equilibrium populations can be calculated using Boltzmann statistics.

Table 1: Common Computational Methods for Conformational Analysis

| Method Type | Specific Method/Force Field | Key Features |

|---|---|---|

| Molecular Mechanics (MM) | MM2, MMFF94, AMBER, CHARMM | Computationally fast; suitable for initial broad search of conformational space; relies on parameterized force fields. |

| Semi-Empirical | AM1, PM3, PM7 | Faster than ab initio/DFT; provides a quantum mechanical approximation; good for pre-optimization. |

| Ab Initio | Hartree-Fock (HF), Møller-Plesset (MP2) | Based on first principles; HF neglects electron correlation; MP2 includes it, offering higher accuracy at a higher cost. mdpi.com |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Balances accuracy and cost; electron correlation is implicitly included; dispersion corrections (e.g., -D3) are crucial for non-covalent interactions. rsc.orgmdpi.com |

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

The electronic structure of this compound dictates its chemical behavior. Ab initio and, more commonly, DFT methods are used to calculate a range of electronic properties and reactivity descriptors. scispace.com These calculations provide a quantitative understanding of where the molecule is most likely to react and through what mechanisms.

Key aspects of the electronic structure that are investigated include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is typically localized on the lone pair of the nitrogen atom, making the amino group the primary site for nucleophilic attack.

Conceptual DFT provides a framework for quantifying reactivity through various indices. luisrdomingo.comresearchgate.net These indices are calculated from the changes in energy as electrons are added or removed from the molecule. Analysis of these global and local reactivity indices can predict the behavior of this compound in polar reactions. researchgate.net For example, the high nucleophilicity index (N) of the amine group confirms its role as an electron donor in reactions. mdpi.com Local reactivity is described by Fukui functions, which identify the specific atoms within the molecule most susceptible to electrophilic or nucleophilic attack. mdpi.com

| Parr Function | P(r) | A related local reactivity descriptor used to predict regioselectivity in polar reactions. researchgate.net | Helps predict how the amine will add to an unsaturated system. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm experimental assignments or to identify the structures of unknown compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound. This is typically done by first performing a geometry optimization and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). liverpool.ac.uk DFT methods, such as B3LYP or MPW1PW91, combined with appropriate basis sets (e.g., 6-311+G(2d,p)), are commonly used for this purpose. arxiv.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is often necessary to calculate the shifts for several low-energy conformers and then determine a Boltzmann-averaged spectrum to compare with experimental results obtained at a specific temperature. liverpool.ac.uk Machine learning algorithms have also emerged as a rapid and accurate method for predicting chemical shifts based on molecular structure alone. nih.govresearchgate.net

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. numberanalytics.com After a geometry optimization confirms the structure is at an energy minimum, a frequency calculation (by computing the second derivatives of the energy with respect to atomic positions, i.e., the Hessian matrix) is performed. nih.gov DFT methods are well-suited for this task. mdpi.com The calculated harmonic frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and basis set limitations. nist.gov To improve agreement, it is common practice to apply an empirical scaling factor to the calculated frequencies, with the value of the factor depending on the level of theory and basis set used. nist.govnih.gov These predicted spectra can be invaluable for assigning the peaks in an experimental IR or Raman spectrum. ethz.ch

Mechanism Elucidation of Chiral Induction in Reactions Involving this compound

This compound can act as a chiral auxiliary or catalyst, inducing stereoselectivity in chemical reactions. uni-greifswald.de Computational modeling is essential for understanding the mechanism of this chiral induction. By mapping the potential energy surface of the reaction, chemists can identify the transition states that lead to the different stereoisomeric products.

Using DFT, researchers can model the entire reaction pathway. This involves locating and optimizing the geometries of the reactants, intermediates, transition states (TS), and products. A transition state is a first-order saddle point on the potential energy surface, and its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

The difference in the Gibbs free energy of activation (ΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products determines the enantiomeric excess of the reaction. A lower activation barrier for one pathway means that it will be kinetically favored. By analyzing the three-dimensional structure of the transition states, the origin of the stereoselectivity can be determined. It often arises from subtle differences in steric hindrance or stabilizing non-covalent interactions (such as hydrogen bonds or van der Waals forces) between the chiral amine and the substrate in the TS geometry. mdpi.comchemrxiv.org This detailed mechanistic insight is critical for the rational design of more effective chiral catalysts and auxiliaries. researchgate.net

Molecular Docking and Interaction Studies in Model Chiral Environments

To understand how this compound interacts with other chiral molecules, particularly in biological systems, molecular docking simulations are employed. researchgate.net The active site of an enzyme provides an excellent example of a well-defined chiral environment. Studies have used docking to investigate the binding of this compound to enzymes like ω-transaminases (ω-TAs). csic.esresearchgate.net

Molecular docking programs (e.g., AutoDock, Surflex-dock) predict the preferred binding orientation and conformation of a ligand (in this case, this compound) within a receptor's binding site. nih.govnrfhh.com The process involves generating a multitude of possible binding poses and then using a scoring function to estimate the binding affinity for each pose. The scoring function typically accounts for electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.

Docking studies of this compound and its (S)-enantiomer into enzyme active sites can explain experimentally observed stereoselectivities. csic.es For instance, simulations can reveal that one enantiomer fits more snugly into the chiral pocket, forming more favorable hydrogen bonds or hydrophobic interactions with key amino acid residues. whiterose.ac.uk The calculated binding energies for the two enantiomers can be compared; a significantly lower (more favorable) binding energy for one enantiomer suggests it will be the preferred substrate or product. frontiersin.orgfrontiersin.org These in silico results provide a structural hypothesis for the enzyme's stereopreference that can be tested and refined through further experiments. whiterose.ac.uk

Table 3: Example of Docking Results for Chiral Amines in an Enzyme Active Site (This table is a generalized representation based on findings for short-chain chiral amines in amine dehydrogenases)

| Ligand | Enzyme Model | Number of Favorable Poses (out of 50) | Predicted Binding Energy (kcal/mol) | Correlation with Experiment |

|---|---|---|---|---|

| (R)-enantiomer | Amine Dehydrogenase A | 2 | -6.8 | Low experimental yield for (R)-product. |

| (S)-enantiomer | Amine Dehydrogenase A | 35 | -8.2 | High experimental yield for (S)-product. |

| (R)-enantiomer | Amine Dehydrogenase B | 12 | -7.1 | Moderate experimental yield for (R)-product. |

| (S)-enantiomer | Amine Dehydrogenase B | 15 | -7.4 | Moderate experimental yield for (S)-product. |

This hypothetical data illustrates how docking simulations can quantify the preference of a chiral environment for one enantiomer over another, aligning computational predictions with experimental outcomes. whiterose.ac.uk

Future Directions and Emerging Research Avenues for R 2 Aminononane

Development of Novel Stereoselective Synthetic Routes with Enhanced Efficiency

The production of enantiomerically pure amines is a cornerstone of modern chemistry. For (R)-2-aminononane, research is moving beyond traditional resolution techniques toward more efficient and direct asymmetric synthetic methods. A primary focus is the application of biocatalysis, which offers high selectivity under mild conditions.

Key research areas include:

Amine Dehydrogenases (AmDHs): Wild-type amine dehydrogenases are being explored for the asymmetric synthesis of chiral amines. researchgate.net While many native AmDHs show a preference for producing (S)-amines, research into protein engineering and the screening of biodiversity aims to identify or create variants with high activity and (R)-selectivity for substrates like 2-nonanone (B1664094). researchgate.netfrontiersin.org The use of thermotolerant fungal reductive aminases (RedAms), a class of NADPH-dependent dehydrogenases, also presents a promising route for producing a range of chiral primary amines with high conversions and excellent enantiomeric excess. rsc.org

Transaminases (TAs): ω-Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from ketones. frontiersin.org Functional metagenomic approaches are being used to discover novel transaminases from unculturable microorganisms. researchgate.net This strategy has identified enzymes capable of acting on both (S) and (R) enantiomers of 2-aminononane, opening avenues for developing highly selective biocatalysts for the (R)-isomer through protein engineering.

Kinetic Resolution: While not a direct asymmetric synthesis, improvements in kinetic resolution continue to be relevant. The established ChiPros™ process, which uses lipase-catalyzed acetylation, is highly efficient for resolving many alkyl amines, including the separation of 2-aminononane enantiomers. frontiersin.orgfrontiersin.org Future work may focus on developing even more efficient enzymes or processes that are effective for a wider range of amine substrates.

These biocatalytic approaches represent a significant step forward, aiming for higher enantiomeric excess (ee), greater yields, and more environmentally friendly processes compared to conventional chemical methods.

Exploration of Unconventional Catalytic Applications

While this compound is primarily recognized as a chiral building block, a significant future research direction is its exploration in catalytic roles. Chiral amines are foundational to various asymmetric catalytic systems. sigmaaldrich.com

Emerging research avenues include:

Chiral Ligands for Metal Catalysis: Chiral amines and their derivatives can serve as highly effective ligands in transition-metal-catalyzed asymmetric reactions. nih.gov The development of catalysts for reactions like asymmetric hydrogenation or allylic substitution often relies on chiral ligands to control the stereochemical outcome. sigmaaldrich.com Future work could involve designing and synthesizing novel P,N-ligands or other complexing agents derived from this compound. Its long n-heptyl chain could impart unique steric or solubility properties to a catalyst complex, potentially influencing its activity and selectivity in non-polar media.

Organocatalysis: The field of asymmetric organocatalysis frequently employs chiral amines to activate substrates. wikipedia.org These catalysts can operate through various mechanisms, such as forming nucleophilic enamines or electrophilic iminium ions. wikipedia.orgcardiff.ac.uk Investigating the potential of this compound as a primary amine organocatalyst in reactions like Michael additions or aldol (B89426) reactions is a logical next step. Its structural properties could offer a different steric environment around the catalytic site compared to more commonly used organocatalysts.

Chiral Bases and Resolving Agents: Chiral amines are widely used as chiral bases in enantioselective deprotonation reactions and as resolving agents for racemic acids through the formation of diastereomeric salts. sigmaaldrich.com Research could further explore the utility of this compound for these classical yet crucial applications, particularly for resolving new classes of acidic compounds.

The transition of this compound from a mere intermediate to an active catalytic species represents a significant value-add, expanding its utility in the synthesis of other complex chiral molecules.

Integration into Continuous Flow Chemistry Systems for Scalable Production

To meet industrial demand, the scalability of synthetic routes is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher space-time yields.

Future research will likely focus on:

Immobilized Enzyme Systems: A key strategy for integrating biocatalysis with flow chemistry is the immobilization of enzymes on solid supports. Covalently immobilized transaminases have been successfully used in continuous flow setups for the multigram scale-up synthesis of chiral amines like (R)- and (S)-butan-2-amine. frontiersin.orgfrontiersin.org Applying this technique to an optimized (R)-selective enzyme for 2-nonanone could enable the large-scale, efficient production of this compound.

High Space-Time Yields: Continuous flow reactions using biocatalysts have demonstrated the potential for remarkable efficiency. For example, the synthesis of (R)-2-aminohexane using a reductive aminase in a continuous flow system achieved a space-time yield of 8.1 g L⁻¹ h⁻¹. rsc.orgresearchgate.net The optimization of reaction parameters such as substrate concentration, flow rate, and temperature in a system designed for this compound could lead to similarly high productivity, making the process economically viable for industrial-scale manufacturing.

The convergence of biocatalysis and flow chemistry provides a powerful platform for the safe, efficient, and scalable production of this compound.

Sustainable and Bio-Inspired Synthetic and Application Strategies

Modern chemical research is increasingly driven by the principles of green and sustainable chemistry. Future work on this compound will be heavily influenced by this paradigm, building upon the strategies outlined in the previous sections.

Key sustainable approaches include:

Biocatalysis as a Green Alternative: The use of enzymes like AmDHs and TAs is inherently a green strategy. frontiersin.org These reactions are typically performed in aqueous media under mild temperature and pH conditions, avoiding the need for harsh reagents, heavy metal catalysts, and flammable organic solvents often used in traditional organic synthesis.

Atom Economy and Waste Reduction: Asymmetric synthesis via reductive amination of a ketone is a highly atom-economical approach to producing chiral amines. This contrasts with kinetic resolution methods, where the theoretical maximum yield of the desired enantiomer is only 50%. By developing direct, highly selective syntheses, resource efficiency is maximized and waste is minimized.

Mimicking Natural Processes: The use of enzymes is a direct form of bio-inspiration, harnessing nature's catalytic machinery. Further research could explore the development of "artificial enzymes" or "nanozymes" that mimic the active sites and catalytic mechanisms of enzymes like amine dehydrogenases but offer greater stability or a broader substrate scope.

By focusing on these sustainable and bio-inspired strategies, the lifecycle of this compound production and use can be made more environmentally and economically favorable.

Q & A

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in chiral recognition?

- Methodological Answer : Integrate synthetic chemistry with biophysical techniques (e.g., surface plasmon resonance for binding kinetics) and computational modeling. Collaborate with structural biologists to resolve protein-ligand co-crystals. Publish raw datasets (e.g., crystallography coordinates) in open repositories to facilitate meta-analyses .

Data Presentation Guidelines

- Tables : Include kinetic parameters (, ), enantiomeric excess (ee), and statistical metrics (mean ± SD, p < 0.05). Label axes with units (e.g., "Time (min)") and define abbreviations (e.g., "ee: enantiomeric excess") .

- Figures : Use error bars for triplicate measurements. Highlight crystallography data (e.g., Ramachandran plots) and molecular docking results (e.g., binding poses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.